25-Hydroxydotriacontan-3-one
Description
25-Hydroxydotriacontan-3-one is a long-chain fatty acid derivative characterized by a 32-carbon backbone (dotriacontane) with a hydroxyl group at the 25th carbon and a ketone functional group at the 3rd position. Its molecular formula is C₃₂H₆₄O₂, yielding a molecular weight of approximately 480.85 g/mol.
Properties
CAS No. |
94413-31-7 |
|---|---|
Molecular Formula |
C32H64O2 |
Molecular Weight |
480.8 g/mol |
IUPAC Name |
25-hydroxydotriacontan-3-one |
InChI |
InChI=1S/C32H64O2/c1-3-5-6-22-26-29-32(34)30-27-24-21-19-17-15-13-11-9-7-8-10-12-14-16-18-20-23-25-28-31(33)4-2/h32,34H,3-30H2,1-2H3 |
InChI Key |
PMWIFCAKOPRVIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CCCCCCCCCCCCCCCCCCCCCC(=O)CC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 25-Hydroxydotriacontan-3-one typically involves the oxidation of the corresponding alcohol, 25-hydroxydotriacontanol. This can be achieved using various oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone). The reaction is usually carried out under mild conditions to prevent over-oxidation.
Industrial Production Methods: Industrial production of 25-Hydroxydotriacontan-3-one is less common due to its limited applications. it can be produced on a larger scale through the extraction and purification from natural sources, followed by chemical modification if necessary.
Types of Reactions:
Oxidation: 25-Hydroxydotriacontan-3-one can undergo further oxidation to form carboxylic acids.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ketone group can participate in nucleophilic addition reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: 25-Hydroxy-dotriacontanoic acid.
Reduction: 25-Hydroxydotriacontanol.
Substitution: Various alcohols and ethers depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a model compound in studies of long-chain aliphatic ketones.
Biology: Investigated for its role in the biosynthesis of natural waxes and its presence in certain marine organisms.
Industry: Used in the formulation of certain types of lubricants and coatings.
Mechanism of Action
The mechanism of action of 25-Hydroxydotriacontan-3-one is primarily related to its chemical reactivity. The ketone group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis. In biological systems, it may interact with lipid membranes due to its long hydrophobic chain, potentially affecting membrane fluidity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 25-Hydroxydotriacontan-3-one with structurally or functionally related compounds from the evidence, focusing on molecular weight, solubility, and biological relevance.
Key Observations:
Structural Complexity vs. Solubility: 25-Hydroxydotriacontan-3-one’s long alkyl chain likely reduces its solubility compared to smaller cyclic compounds like 24,25-Dihydroxycycloartan-3-one (solubility: 10 μg/mL in MDMSO). In contrast, chromone derivatives (e.g., 5,7-Dihydroxychromone) exhibit better solubility due to their aromatic rings and smaller size, enhancing bioavailability .
Functional Group Impact: The ketone group at C3 in 25-Hydroxydotriacontan-3-one may confer reactivity similar to 24,25-Dihydroxycycloartan-3-one, which is investigated for anti-inflammatory activity. However, the latter’s cyclic structure provides steric stability, whereas the linear chain of the target compound may favor interactions with lipid bilayers . Phenolic compounds like Totarol exhibit distinct mechanisms (e.g., membrane disruption in microbes) due to their planar aromatic systems, unlike the aliphatic hydroxyl-ketone arrangement in 25-Hydroxydotriacontan-3-one .
Pharmaceutical Development Considerations :
- Regulatory guidelines emphasize comparative studies for generic or combination drugs, including solubility, bioavailability, and safety profiles (). For 25-Hydroxydotriacontan-3-one, such comparisons would require bridging data from analogs like 24,25-Dihydroxycycloartan-3-one to justify dosing or formulation strategies .
Notes on Evidence Limitations
- Direct data on 25-Hydroxydotriacontan-3-one are absent in the provided evidence; comparisons rely on structural analogs.
- Solubility and bioactivity data for long-chain hydroxy-ketones remain sparse, highlighting a gap in current research.
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